REACTION_CXSMILES
|
C([PH+]([C:10]([CH3:13])([CH3:12])C)C(C)(C)C)(C)(C)C.BrC1C=C[C:18]([CH2:21][S:22]([CH2:25]C2C=CC(Br)=CC=2)(=[O:24])=[O:23])=[CH:17]C=1.[CH3:33][C:34]1[N:39]=[CH:38][C:37]([C:40](=[O:42])[CH3:41])=[CH:36][CH:35]=1>C([O-])(O)=O.[Na+].CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:33][C:34]1[N:39]=[CH:38][C:37]([C:40](=[O:42])[CH2:41][C:12]2[CH:10]=[CH:13][C:21]([S:22]([CH3:25])(=[O:24])=[O:23])=[CH:18][CH:17]=2)=[CH:36][CH:35]=1 |f:3.4,5.6.7|
|
Name
|
|
Quantity
|
5.4 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[PH+](C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
130.4 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CS(=O)(=O)CC1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=N1)C(C)=O
|
Name
|
( II )
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
T-BuOK
|
Quantity
|
165.7 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
2.1 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A Schlenk reaction tube anhydrified
|
Type
|
CUSTOM
|
Details
|
beforehand provided with magnetic anchor
|
Type
|
CUSTOM
|
Details
|
was closed with a septum
|
Type
|
CUSTOM
|
Details
|
The vessel was degassed by 3 argon cycles
|
Type
|
ADDITION
|
Details
|
2 ml anhydrous toluene were added with a syringe
|
Type
|
EXTRACTION
|
Details
|
extracted with AcOEt (3×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with an aqueous solution saturated with NaHCO3 (20 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=N1)C(CC1=CC=C(C=C1)S(=O)(=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.1 mg | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |